LogP Reduction vs. 1,3‑Dimethylbenzimidazol‑2‑one Confers Enhanced Aqueous Compatibility
The presence of the 5‑amino group reduces LogP from 0.877 (for 1,3‑dimethylbenzimidazol‑2‑one) to 0.23 for 5‑amino‑1,3‑dimethyl‑1,3‑dihydro‑2H‑benzimidazol‑2‑one [1]. This ~0.65 log unit decrease indicates a substantial increase in hydrophilicity, which can improve aqueous solubility and reduce non‑specific binding.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.23 |
| Comparator Or Baseline | 1,3‑Dimethylbenzimidazol‑2‑one (CAS 3097-21-0): LogP = 0.877 [1] |
| Quantified Difference | Δ LogP = 0.647 (more hydrophilic) |
| Conditions | Calculated/measured physicochemical property |
Why This Matters
A lower LogP directly influences solubility and membrane permeability, making the 5‑amino compound a preferred choice for aqueous‑based assays or when seeking to reduce off‑target lipophilic interactions.
- [1] Molbase. 1,3-Dimethylbenzimidazol-2-one. CAS 3097-21-0. Accessed 2026. View Source
